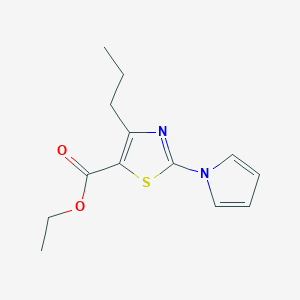

ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

Description

Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a propyl group at position 4, a 1H-pyrrol-1-yl moiety at position 2, and an ethyl ester at position 3. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms, is central to its structural and electronic properties. The ethyl ester group enhances lipophilicity compared to its carboxylic acid counterpart, making it more suitable for applications requiring membrane permeability, such as pharmaceutical intermediates .

Properties

IUPAC Name |

ethyl 4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-7-10-11(12(16)17-4-2)18-13(14-10)15-8-5-6-9-15/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKMHRAMXVVZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the reaction of propylamine with carbon disulfide and ethyl chloroformate under basic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced by reacting the thiazole intermediate with 1H-pyrrole in the presence of a suitable catalyst.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylate group.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Amines, alcohols, and suitable solvents like dimethylformamide (DMF)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, aldehydes

Substitution: Amides, esters

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate, we compare it with three analogous thiazole derivatives (Table 1). Key differences in substituents, molecular weight, and functional groups are analyzed to infer physicochemical and biological behaviors.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

*Estimated based on the acid form (203.24) + ethyl ester addition.

Substituent Effects on Electronic and Steric Properties

- Propyl vs. Methyl at Position 4: The propyl group in the target compound increases lipophilicity (logP) compared to the methyl group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate. This may enhance membrane permeability but reduce aqueous solubility.

- Pyrrole vs. Trifluoromethylphenyl at Position 2 : The 1H-pyrrol-1-yl group participates in π-π stacking and weak hydrogen bonding (via lone pairs on nitrogen), whereas the 4-(trifluoromethyl)phenyl group in the CF₃ analog is strongly electron-withdrawing, enhancing stability against metabolic oxidation. The latter’s bulkiness may sterically hinder interactions in biological systems .

- Ethyl Ester vs. Carboxylic Acid at Position 5: The ester group in the target compound reduces polarity compared to the carboxylic acid derivatives (e.g., 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid), improving lipid solubility but diminishing hydrogen-bond donor capacity .

Hydrogen Bonding and Crystal Packing

The pyrrole moiety in the target compound can act as a hydrogen-bond acceptor, while the ethyl ester’s carbonyl oxygen serves as an acceptor. In contrast, 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid exhibits stronger hydrogen-bond donor capacity (via -NH₂ and -COOH groups), likely leading to more robust crystalline networks . The trifluoromethylphenyl group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate may disrupt hydrogen bonding due to its hydrophobic nature, favoring van der Waals interactions instead .

Biological Activity

Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Thiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃N₂O₂S

- Molecular Weight : 225.30 g/mol

- CAS Number : 1031672-01-1

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antibacterial properties. This compound has been evaluated against various bacterial strains. In a study comparing several thiazole derivatives, this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like oxytetracycline .

| Bacterial Strain | MIC (µg/mL) | Standard Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 4 (Oxytetracycline) |

| Bacillus cereus | 6.25 | 8 (Oxytetracycline) |

| Escherichia coli | 12.5 | 10 (Ciprofloxacin) |

Anticancer Activity

Recent studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. This compound was tested for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Antioxidant Properties : It may also exhibit antioxidant activity, reducing oxidative stress in cells.

Study on Antibacterial Efficacy

A comprehensive study evaluated various thiazole derivatives, including this compound, against a panel of bacterial strains. The results indicated that this compound had a twofold increase in antibacterial efficacy compared to traditional antibiotics .

Evaluation of Anticancer Properties

In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis at concentrations below those toxic to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.